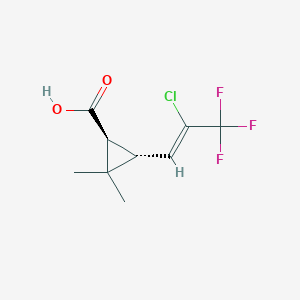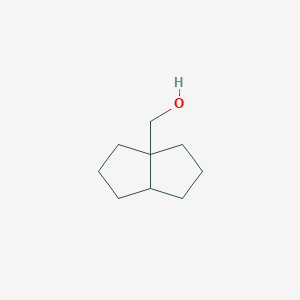![molecular formula C11H12O4 B6601414 1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one CAS No. 76609-35-3](/img/structure/B6601414.png)
1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of hydroxyl groups and an allyloxy group attached to a phenyl ring, along with a ketone functional group
準備方法
The synthesis of 1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dihydroxyacetophenone and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
化学反応の分析
1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
科学的研究の応用
1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential cytotoxic activity against various cancer cell lines.
Organic Synthesis: The compound serves as a precursor for the synthesis of more complex molecules, including heterocycles and other bioactive compounds.
Biological Studies: It is used in research to understand its biological activities, such as antimicrobial and antioxidant properties.
作用機序
The mechanism of action of 1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, leading to cytotoxic effects.
Reactive Oxygen Species (ROS) Generation: It may induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
Signal Transduction Pathways: The compound may modulate signal transduction pathways, affecting cell proliferation and apoptosis.
類似化合物との比較
1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one can be compared with other phenolic compounds, such as:
2,4-Dihydroxyacetophenone: Lacks the allyloxy group and has different reactivity and biological activity.
Allylphenols: Contain an allyl group but may not have the same hydroxyl and ketone functionalities.
Chalcones: Share a similar structure but differ in the position and number of functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity .
特性
IUPAC Name |
1-(2,4-dihydroxy-6-prop-2-enoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-4-15-10-6-8(13)5-9(14)11(10)7(2)12/h3,5-6,13-14H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTVMJKXLPSRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OCC=C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylate](/img/structure/B6601348.png)
![[1-(bromomethyl)cyclopropyl]methanol](/img/structure/B6601358.png)



![2-{3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B6601383.png)

![[2-(2-aminoethyl)-1H-imidazol-4-yl]methanoldihydrochloride](/img/structure/B6601397.png)




